Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15811587
InChI: InChI=1S/C7H13NO3.ClH/c1-11-7(10)3-5-2-6(9)4-8-5;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6+;/m0./s1
SMILES:
Molecular Formula: C7H14ClNO3
Molecular Weight: 195.64 g/mol

Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride

CAS No.:

Cat. No.: VC15811587

Molecular Formula: C7H14ClNO3

Molecular Weight: 195.64 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride -

Specification

Molecular Formula C7H14ClNO3
Molecular Weight 195.64 g/mol
IUPAC Name methyl 2-[(2S,4R)-4-hydroxypyrrolidin-2-yl]acetate;hydrochloride
Standard InChI InChI=1S/C7H13NO3.ClH/c1-11-7(10)3-5-2-6(9)4-8-5;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6+;/m0./s1
Standard InChI Key FLSYDCAABPWONO-RIHPBJNCSA-N
Isomeric SMILES COC(=O)C[C@@H]1C[C@H](CN1)O.Cl
Canonical SMILES COC(=O)CC1CC(CN1)O.Cl

Introduction

Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride is a chemical compound belonging to the class of pyrrolidine derivatives. It features a five-membered pyrrolidine ring with a hydroxyl group at the 4-position and an acetate moiety attached to the nitrogen atom . This compound is of interest in medicinal chemistry due to its potential applications in drug development and biological research.

Key Structural Data:

PropertyDescription
CAS No.850849-79-5
Molecular FormulaC7H14ClNO3
Molecular WeightApproximately 195.64 g/mol

Synthesis Methods

The synthesis of methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride typically involves several key steps:

  • Starting Materials: Pyrrolidine derivatives are often used as starting materials.

    The process may involve reactions such as saponification or alkylation to introduce functional groups selectively.

  • Reaction Conditions: Standard laboratory techniques like refluxing and chromatography are employed for purification, while spectroscopic methods (e.g., Nuclear Magnetic Resonance spectroscopy) confirm the structure.

  • Solvent Choice: Dimethylformamide or tetrahydrofuran can enhance reaction efficiency in similar synthetic pathways .

Synthesis Steps Overview:

text
# Step-by-step synthesis overview 1. Preparation of pyrrolidine derivative - Use appropriate starting material. 2. Introduction of functional groups - Employ saponification or alkylation. 3. Formation of acetate moiety - React with acetic acid derivatives. 4. Purification and characterization - Utilize chromatography and NMR spectroscopy.

Biological Activity

While specific data on the mechanism of action for methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-ylyl)acetate hydrochloride is limited, compounds with similar structures have shown activity against certain enzymes or receptors involved in disease processes. The stereochemistry at positions (C(8)) influences binding affinity potentially modulating biological pathways.

Potential Applications:

The compound's structural features make it relevant for studies related to chiral compounds and their applications in asymmetric synthesis within medicinal chemistry fields.

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